molecular formula C16H16ClN3O4S2 B13464858 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride

2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride

Cat. No.: B13464858
M. Wt: 413.9 g/mol
InChI Key: NWZPQKJFXJNHNK-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: (Sulfamethazine)

    4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide: (Sulfadiazine)

    4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: (Imatinib Imp F)

Uniqueness

2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is unique due to its combination of methoxy, pyridine, thiazole, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

The compound 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride , identified by its CAS number 863513-37-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 369.43 g/mol
  • Purity : 98% (standard) .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the pyridine and thiazole moieties in the structure is believed to enhance its antiproliferative activity.

Key Findings:

  • Cytotoxicity : The compound exhibited potent cytotoxicity with IC50 values comparable to standard chemotherapeutic agents. In particular, it demonstrated significant activity against human cancer cell lines such as HT29 and Jurkat .
  • Mechanism of Action : The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. Thiazole-containing compounds have been investigated for their ability to modulate ion channels associated with seizure activity.

Research Insights:

  • Efficacy : In preclinical models, thiazole derivatives showed promising anticonvulsant properties, indicating that this compound may also possess similar effects .
  • Target Mechanisms : It is hypothesized that the compound may interact with TRPV3 channels, known to play a role in pain perception and seizure activity .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. Inflammation is a critical component of various diseases, including cancer and neurodegenerative disorders.

Experimental Data:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound can reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory conditions .
  • Comparative Studies : When compared to other anti-inflammatory agents, this compound demonstrated superior efficacy in certain assays, indicating its potential as a therapeutic agent .

Data Table: Biological Activities of this compound

Activity TypeAssay TypeIC50 Value (µM)Cell Line/ModelReference
CytotoxicityMTT Assay6.26 ± 0.33HCC827
6.48 ± 0.11NCI-H358
AnticonvulsantPTZ-Induced SeizuresNot specifiedAnimal Model
Anti-inflammatoryCytokine ReleaseNot specifiedIn vitro Assay

Case Study 1: Anticancer Efficacy

In a study examining various thiazole derivatives, the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its development as a potential anticancer drug.

Case Study 2: Neurological Applications

Another study focused on the anticonvulsant properties of thiazole derivatives. The findings suggested that compounds similar to the one could effectively reduce seizure frequency in animal models, highlighting their therapeutic potential for epilepsy treatment.

Q & A

Q. Basic: What are the recommended synthetic routes for preparing 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a sulfonamide precursor with a functionalized thiazole intermediate. A general approach includes refluxing substituted benzaldehydes with heterocyclic amines in ethanol under acidic conditions, followed by solvent evaporation and purification . Optimization can be achieved via Design of Experiments (DOE) methods, such as factorial design, to evaluate variables like solvent polarity (e.g., ethanol vs. DMF), reaction time, and catalyst loading. For example, glacial acetic acid as a catalyst may enhance imine formation, while controlled pressure reduction minimizes side reactions .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide and thiazole moieties; 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity. Cross-validation with computational models (e.g., DFT) ensures structural accuracy .

Q. Advanced: How can computational methods like quantum chemical calculations guide reaction design for derivatives of this compound?

Answer:
Quantum mechanical calculations (e.g., DFT, transition-state modeling) predict reaction pathways and energetics. For instance, ICReDD’s workflow combines quantum calculations with experimental data to identify optimal reaction conditions, reducing trial-and-error approaches . Reaction path searches can prioritize intermediates with lower activation energies, while Fukui indices highlight nucleophilic/electrophilic sites for functionalization .

Q. Advanced: How should researchers address discrepancies between experimental data (e.g., NMR, XRD) and computational predictions?

Answer:
Discrepancies may arise from solvent effects, crystal packing forces, or dynamic processes (e.g., tautomerism). Mitigation strategies:

  • Multi-Technique Validation : Cross-check XRD data with solid-state NMR to confirm crystal structure .
  • Solvent-Corrected Computations : Include implicit solvent models (e.g., PCM) in DFT calculations to match solution-phase NMR .
  • Dynamic Sampling : Molecular dynamics simulations account for conformational flexibility in solution .

Q. Advanced: What methodologies are effective for studying the compound’s solubility and formulation for in vitro assays?

Answer:

  • Phase Solubility Studies : Use biorelevant media (e.g., PBS, simulated gastric fluid) with surfactants (Tween-80) or cyclodextrins to enhance solubility .
  • Hansen Solubility Parameters : Predict compatible solvents based on polarity, hydrogen bonding, and dispersion interactions .
  • Nanoprecipitation : For poorly soluble forms, employ antisolvent precipitation under controlled mixing to generate nanoformulations .

Q. Advanced: How can researchers design biological activity assays to evaluate this compound’s therapeutic potential?

Answer:

  • Target-Based Assays : Use recombinant enzymes (e.g., kinases) with fluorescence polarization to measure inhibition (IC₅₀).
  • Cell-Based Assays : Employ luciferase reporters or MTT assays in disease-relevant cell lines (e.g., cancer, inflammatory models) .
  • Selectivity Profiling : Screen against off-target panels (e.g., GPCRs, ion channels) to assess specificity .

Q. Advanced: What strategies are recommended for elucidating reaction mechanisms involving this compound?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during synthesis .
  • Computational Mechanistic Studies : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian or ORCA software maps transition states .

Q. Advanced: How can crystallographic data resolve ambiguities in stereochemistry or polymorphic forms?

Answer:

  • SHELXL Refinement : High-resolution data (>1.0 Å) refine anisotropic displacement parameters, distinguishing between disorder and true polymorphism .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking, hydrogen bonds) influencing crystal packing .

Q. Advanced: What approaches ensure the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions (0.1M HCl/NaOH) and monitor degradation via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Lyophilization : For heat-sensitive samples, freeze-drying in sucrose matrices preserves integrity .

Q. Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with higher recyclability .
  • Catalytic Methods : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to reduce waste .
  • Microwave-Assisted Synthesis : Accelerate reaction times and improve yields with energy-efficient heating .

Properties

Molecular Formula

C16H16ClN3O4S2

Molecular Weight

413.9 g/mol

IUPAC Name

2,5-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C16H15N3O4S2.ClH/c1-22-12-5-6-14(23-2)15(8-12)25(20,21)19-16-18-13(10-24-16)11-4-3-7-17-9-11;/h3-10H,1-2H3,(H,18,19);1H

InChI Key

NWZPQKJFXJNHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC(=CS2)C3=CN=CC=C3.Cl

Origin of Product

United States

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